molecular formula C11H14ClN3O B13112165 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone

1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethanone

Cat. No.: B13112165
M. Wt: 239.70 g/mol
InChI Key: GENPXAYXMVFRPV-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one is a heterocyclic compound that features a pyridine ring substituted with a piperazine moiety and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-3-pyridinecarboxylic acid and piperazine.

    Formation of Intermediate: The carboxylic acid is first converted to an acid chloride using thionyl chloride.

    Nucleophilic Substitution: The acid chloride is then reacted with piperazine to form the corresponding amide.

    Reduction: The amide is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride.

    Acylation: Finally, the amine is acylated with ethanoyl chloride to yield 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Corresponding pyridine N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting central nervous system disorders, such as antipsychotics and antidepressants.

    Biological Studies: The compound is used in the study of receptor-ligand interactions, particularly in the development of ligands for G-protein coupled receptors.

    Industrial Applications: It is employed in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may act on neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to mood regulation, cognition, and behavior by acting as an agonist or antagonist at these receptors.

Comparison with Similar Compounds

    5-(Piperazin-1-yl)pyridin-2-amine: Used as a reagent in the synthesis of anticancer agents.

    N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for anti-tubercular activity.

Uniqueness: 1-(5-Chloro-6-(piperazin-1-yl)pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chloro group and ethanone moiety contribute to its reactivity and potential as a versatile intermediate in drug synthesis.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

1-(5-chloro-6-piperazin-1-ylpyridin-3-yl)ethanone

InChI

InChI=1S/C11H14ClN3O/c1-8(16)9-6-10(12)11(14-7-9)15-4-2-13-3-5-15/h6-7,13H,2-5H2,1H3

InChI Key

GENPXAYXMVFRPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)N2CCNCC2)Cl

Origin of Product

United States

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